molecular formula C16H26O3 B13421205 [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate CAS No. 41848-00-4

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate

Cat. No.: B13421205
CAS No.: 41848-00-4
M. Wt: 266.38 g/mol
InChI Key: ORYOKKAEFMIUOF-HEEUSZRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate is an organic compound characterized by its unique geometric isomerism. This compound features both Z and E isomers, which refer to the spatial arrangement of substituents around the double bonds. The Z isomer has higher priority groups on the same side of the double bond, while the E isomer has them on opposite sides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and olefin metathesis . These methods involve the formation of carbon-carbon double bonds with specific stereochemistry. For instance, the Wittig reaction uses phosphonium ylides and aldehydes or ketones to form alkenes, while the HWE reaction employs phosphonate-stabilized carbanions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired stereochemistry. Catalysts and solvents play crucial roles in optimizing reaction conditions and achieving the desired isomeric form .

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and product distribution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate involves its interaction with molecular targets and pathways. The compound’s geometric isomerism plays a crucial role in determining its binding affinity and specificity towards various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate include other alkenes with E/Z isomerism, such as:

Uniqueness

The uniqueness of this compound lies in its specific geometric configuration and the resulting chemical and physical properties. This compound’s distinct isomerism influences its reactivity, stability, and interactions with other molecules, making it valuable for various scientific and industrial applications .

Properties

CAS No.

41848-00-4

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate

InChI

InChI=1S/C16H26O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h11-12H,5-10H2,1-4H3/b13-11-,14-12+

InChI Key

ORYOKKAEFMIUOF-HEEUSZRZSA-N

Isomeric SMILES

CCC/C=C(\CC)/C(=O)OC(=O)/C(=C\CCC)/CC

Canonical SMILES

CCCC=C(CC)C(=O)OC(=O)C(=CCCC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.